N~1~,N~1~,N~3~,N~3~-Tetrakis(methoxymethyl)propanediamide
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Overview
Description
N~1~,N~1~,N~3~,N~3~-Tetrakis(methoxymethyl)propanediamide is a chemical compound with the molecular formula C11H22N2O6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~3~,N~3~-Tetrakis(methoxymethyl)propanediamide typically involves the reaction of propanediamide with methoxymethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of hydrogen atoms with methoxymethyl groups. The reaction is usually conducted at a temperature range of 50-70°C to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~,N~3~,N~3~-Tetrakis(methoxymethyl)propanediamide involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~3~,N~3~-Tetrakis(methoxymethyl)propanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N~1~,N~1~,N~3~,N~3~-Tetrakis(methoxymethyl)propanediamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1,N~1~,N~3~,N~3~-Tetrakis(methoxymethyl)propanediamide involves its interaction with molecular targets and pathways. The methoxymethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~1~,N~3~,N~3~-Tetrakis(1-methylethyl)propanediamide
- 1,3-Benzenediamine, N1,N~1~,N~3~,N~3~-tetrakis(1-methylethyl)
Uniqueness
N~1~,N~1~,N~3~,N~3~-Tetrakis(methoxymethyl)propanediamide is unique due to its methoxymethyl groups, which impart distinct chemical properties and reactivity compared to similar compounds. These groups enhance its solubility, stability, and potential for diverse applications in various fields.
Properties
CAS No. |
880517-76-0 |
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Molecular Formula |
C11H22N2O6 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
N,N,N',N'-tetrakis(methoxymethyl)propanediamide |
InChI |
InChI=1S/C11H22N2O6/c1-16-6-12(7-17-2)10(14)5-11(15)13(8-18-3)9-19-4/h5-9H2,1-4H3 |
InChI Key |
ULCYAXDSHPIXAK-UHFFFAOYSA-N |
Canonical SMILES |
COCN(COC)C(=O)CC(=O)N(COC)COC |
Origin of Product |
United States |
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